molecular formula C7H8ClNO B12976518 2-(5-Chloropyridin-3-yl)ethanol

2-(5-Chloropyridin-3-yl)ethanol

Cat. No.: B12976518
M. Wt: 157.60 g/mol
InChI Key: UIAFSYWLWVENBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropyridin-3-yl)ethanol (CAS: 1335057-61-8) is a pyridine derivative with a hydroxyl-containing ethyl group (-CH₂CH₂OH) attached to the 3-position of a 5-chloropyridine ring. Its molecular formula is C₇H₈ClNO, with a molar mass of 157.6 g/mol. The compound’s structure combines the aromatic and electron-withdrawing properties of the chloropyridine ring with the polarity and hydrogen-bonding capacity of the ethanol group. This unique combination makes it a versatile intermediate in pharmaceutical and chemical synthesis, particularly for derivatization into esters, ethers, or amides .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2

InChI Key

UIAFSYWLWVENBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine-3-carboxaldehyde with a reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of 2-(5-Chloropyridin-3-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 5-Chloropyridine-3-carboxaldehyde or 5-chloropyridine-3-carboxylic acid.

    Reduction: 2-(5-Chloropyridin-3-yl)ethylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloropyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds
Compound Molecular Formula Molar Mass (g/mol) Functional Group Key Applications
2-(5-Chloropyridin-3-yl)ethanol C₇H₈ClNO 157.6 -CH₂CH₂OH Synthetic intermediate
2-(6-Chloropyridin-3-yl)ethanol C₇H₈ClNO 157.6 -CH₂CH₂OH Isomer-specific reactivity
5-Chloropyridin-3-yl ester (15a) C₂₁H₁₇ClNO₅ 398.08 -O-CO- Anti-inflammatory, antiviral
(5-Chloro-2-methoxypyridin-3-yl)methanol C₇H₈ClNO₂ 173.6 -CH₂OH, -OCH₃ Polar solvent applications
Table 2. Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) HRMS [M+H]⁺
2-(5-Chloropyridin-3-yl)ethanol Not reported in evidence Not reported
5-Chloropyridin-3-yl ester (15a) Aromatic protons: 7.2–8.5 (pyridine) 398.07865
N-(6-Chloropyridin-3-yl)thiophene-2-carboxamide (61) Thiophene: 7.1–7.8, NH: 10.2 268.03 (calc.)

Research Findings

  • Synthetic Utility: 2-(5-Chloropyridin-3-yl)ethanol serves as a precursor for esters and ethers. Its hydroxyl group enables facile derivatization, unlike halogenated analogs .
  • Biological Activity: Chloropyridinyl esters (e.g., 15a) exhibit nanomolar inhibition of SARS-CoV-2 3CL protease, suggesting that similar ethanol derivatives could be optimized for antiviral activity .
  • Structural Insights : Positional isomerism (5- vs. 6-chloro) significantly impacts molecular docking and binding affinities in enzyme inhibitors .

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